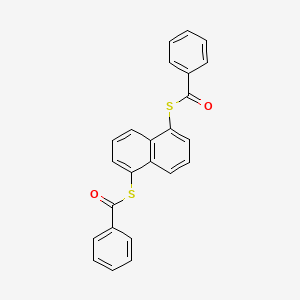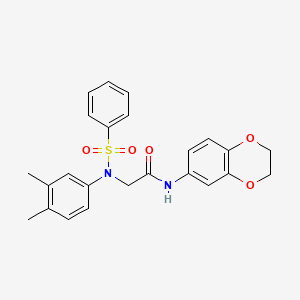![molecular formula C22H14BrN3O3S B4747594 N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)
N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide
Descripción general
Descripción
N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide, also known as BQN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQN is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and chemokines. N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in various biological processes. N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide may alter the expression of genes involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has several advantages for lab experiments. It is readily available in high purity, making it easy to use in experiments. N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has also been extensively studied, with many published studies demonstrating its potential applications in scientific research. However, N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could impact experimental results. In addition, N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
For the study of N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide include further elucidation of its mechanism of action, in vivo studies, and optimization for improved potency and selectivity.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O3S/c23-18-11-12-19(21-16(18)5-3-13-24-21)25-22(27)17-4-1-2-6-20(17)30-15-9-7-14(8-10-15)26(28)29/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRKMKPBQNLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)-2-[(4-nitrophenyl)sulfanyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1-piperidinesulfonamide](/img/structure/B4747546.png)

![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4747566.png)
![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)


![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)